![molecular formula C13H24N2O3 B14299079 2-[(Hexylcarbamoyl)amino]ethyl 2-methylprop-2-enoate CAS No. 117318-88-4](/img/structure/B14299079.png)
2-[(Hexylcarbamoyl)amino]ethyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Hexylcarbamoyl)amino]ethyl 2-methylprop-2-enoate is an organic compound with the molecular formula C13H24N2O3 It is a methacrylate derivative, which means it contains a methacrylate group, a common feature in many polymerizable compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Hexylcarbamoyl)amino]ethyl 2-methylprop-2-enoate typically involves the reaction of 2-aminoethyl methacrylate with hexyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: 2-aminoethyl methacrylate and hexyl isocyanate.
Solvent: Anhydrous toluene or another suitable organic solvent.
Catalyst: A base such as triethylamine may be used to facilitate the reaction.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Hexylcarbamoyl)amino]ethyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the hexyl group can be replaced by other substituents.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products
Polymerization: Polymers with varying molecular weights and properties.
Hydrolysis: 2-aminoethyl methacrylate and hexanoic acid.
Substitution: Derivatives with different substituents on the amide nitrogen.
Wissenschaftliche Forschungsanwendungen
2-[(Hexylcarbamoyl)amino]ethyl 2-methylprop-2-enoate has several scientific research applications:
Materials Science: Used in the synthesis of polymers with specific properties for coatings, adhesives, and biomedical devices.
Biology: Studied for its interactions with biological molecules and potential use in bioengineering.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 2-[(Hexylcarbamoyl)amino]ethyl 2-methylprop-2-enoate depends on its application. In polymerization, the methacrylate group undergoes free radical polymerization, forming long polymer chains. In biological systems, the compound may interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their function and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(N-tert-Butoxycarbonylamino)ethyl methacrylate: Similar structure but with a tert-butoxycarbonyl protecting group.
2-(Methacryloyloxy)ethyl isocyanate: Contains an isocyanate group instead of an amide group.
Hydroxyethyl methacrylate (HEMA): A simpler methacrylate derivative commonly used in hydrogel formation.
Uniqueness
2-[(Hexylcarbamoyl)amino]ethyl 2-methylprop-2-enoate is unique due to its specific combination of a methacrylate group and a hexylcarbamoyl amide group. This combination imparts distinct properties, such as enhanced hydrophobicity and potential for specific interactions with biological molecules, making it suitable for specialized applications in materials science and pharmaceuticals.
Eigenschaften
CAS-Nummer |
117318-88-4 |
|---|---|
Molekularformel |
C13H24N2O3 |
Molekulargewicht |
256.34 g/mol |
IUPAC-Name |
2-(hexylcarbamoylamino)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H24N2O3/c1-4-5-6-7-8-14-13(17)15-9-10-18-12(16)11(2)3/h2,4-10H2,1,3H3,(H2,14,15,17) |
InChI-Schlüssel |
LHCBDXUUZALYCB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCNC(=O)NCCOC(=O)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methoxy-6-azabicyclo[3.2.1]octan-3-one](/img/structure/B14298999.png)
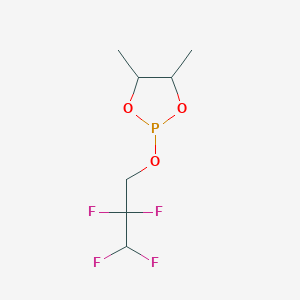
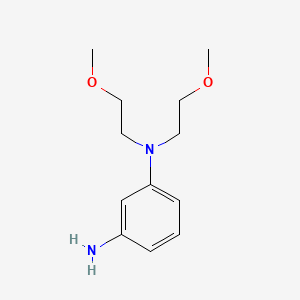
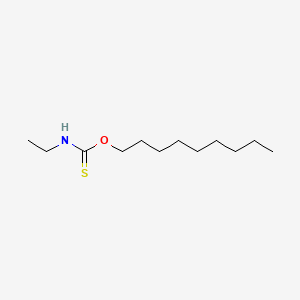
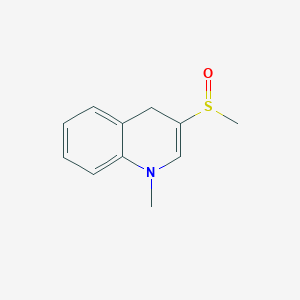
![3,4,8,9-Tetraoxa-1,6-diazabicyclo[4.4.2]dodecane](/img/structure/B14299039.png)
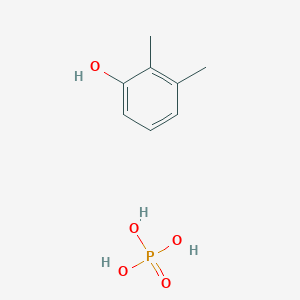

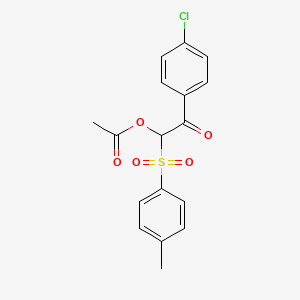
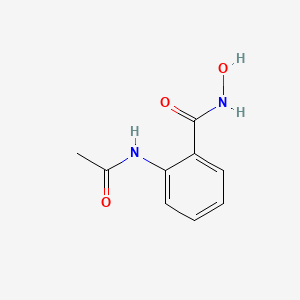
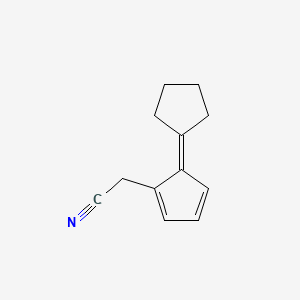
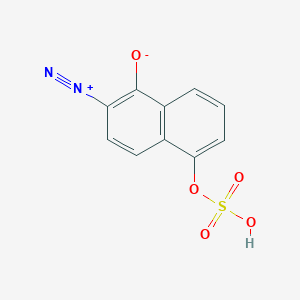
![7,14-Dimethylbenzo[m]tetraphen-3-ol](/img/structure/B14299076.png)
